molecular formula C9H12N4S B13511173 2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine

Cat. No.: B13511173
M. Wt: 208.29 g/mol
InChI Key: LHYSLKYZJJLCJR-UHFFFAOYSA-N
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Description

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine is a compound that features a thiophene ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .

Scientific Research Applications

2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(Thiophen-2-yl)-1h-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme activity or modulation of receptor function .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

2-(3-thiophen-2-yl-1H-1,2,4-triazol-5-yl)propan-2-amine

InChI

InChI=1S/C9H12N4S/c1-9(2,10)8-11-7(12-13-8)6-4-3-5-14-6/h3-5H,10H2,1-2H3,(H,11,12,13)

InChI Key

LHYSLKYZJJLCJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NN1)C2=CC=CS2)N

Origin of Product

United States

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